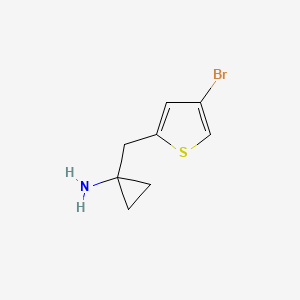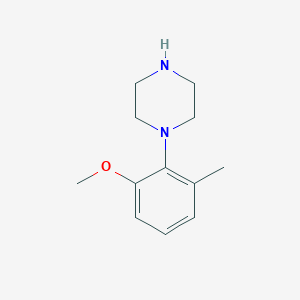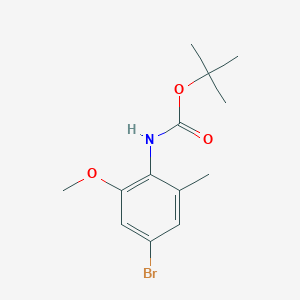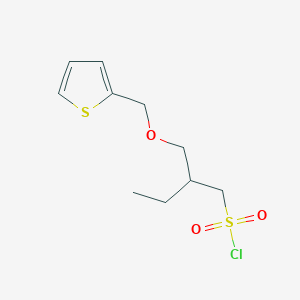![molecular formula C9H16ClNO2 B13574796 methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride typically involves the construction of the BCP core followed by functionalization. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to ensure high yield and purity. The scalability of carbene insertion and nucleophilic/radical addition methods makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups at specific positions on the BCP core.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: TTMSS, AIBN, and HCl at elevated temperatures.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere in drug design.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique structure and properties.
Mechanism of Action
The mechanism of action of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The BCP core provides a rigid and three-dimensional structure that can enhance binding affinity and specificity to target proteins or enzymes . This compound can modulate biological pathways by acting as an agonist or antagonist, depending on the functional groups attached to the BCP core .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the BCP core and exhibit similar properties and applications.
Cubanes: Another class of rigid, three-dimensional structures used as bioisosteres.
Higher bicycloalkanes: Compounds with larger bicyclic structures that offer similar benefits in drug design.
Uniqueness
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride is unique due to its specific functional groups and the presence of the BCP core. This combination provides enhanced solubility, metabolic stability, and reduced non-specific binding compared to other similar compounds .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7(10)5-9-2-6(3-9)4-9;/h6-7H,2-5,10H2,1H3;1H/t6?,7-,9?;/m0./s1 |
InChI Key |
QIFNZYPMNJVECS-VEASCYRISA-N |
Isomeric SMILES |
COC(=O)[C@H](CC12CC(C1)C2)N.Cl |
Canonical SMILES |
COC(=O)C(CC12CC(C1)C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


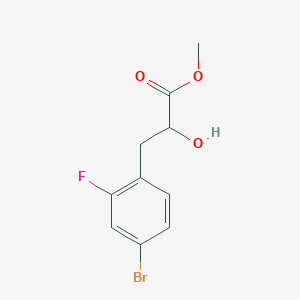
![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)
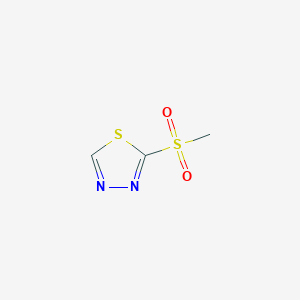
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
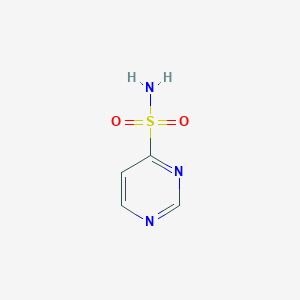
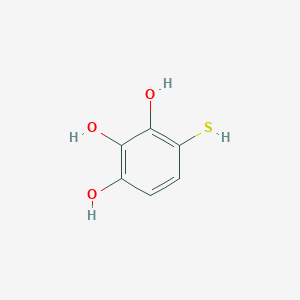
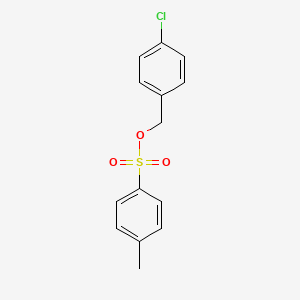
![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)
